4-chloro-2-ethynyl-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds. This method typically involves the reaction of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst .
Another method involves the trifluoromethylation of an ethynyl-substituted benzene derivative. This process can be catalyzed by various reagents, including radical initiators and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Radical Initiators: Employed in trifluoromethylation reactions to introduce the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The ethynyl and trifluoromethyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-ethynyl-4-(trifluoromethyl)benzene: Similar structure but lacks the chloro group.
4-chloro-1-ethynyl-2-(trifluoromethyl)benzene: Positional isomer with different substitution pattern.
Uniqueness
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the chloro and trifluoromethyl groups enhances its potential for diverse applications in various fields .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene involves the introduction of a chloro group, an ethynyl group, and a trifluoromethyl group onto a benzene ring.", "Starting Materials": [ "4-chlorobenzoic acid", "acetylene", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride and pyridine as a catalyst.", "Step 2: Reaction of 4-chlorobenzoyl chloride with acetylene in the presence of copper(I) iodide and potassium carbonate to form 4-chloro-2-ethynylbenzoic acid.", "Step 3: Conversion of 4-chloro-2-ethynylbenzoic acid to its corresponding acid chloride using thionyl chloride and pyridine as a catalyst.", "Step 4: Reaction of the acid chloride with trifluoromethyl iodide in the presence of palladium(II) acetate and triethylamine as a base in N,N-dimethylformamide to form 4-chloro-2-ethynyl-1-(trifluoromethyl)benzoic acid.", "Step 5: Conversion of 4-chloro-2-ethynyl-1-(trifluoromethyl)benzoic acid to its corresponding ester using diethyl ether and water as a solvent.", "Step 6: Hydrolysis of the ester using sodium hydroxide to form 4-chloro-2-ethynyl-1-(trifluoromethyl)benzene." ] } | |
CAS No. |
2241742-07-2 |
Molecular Formula |
C9H4ClF3 |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.